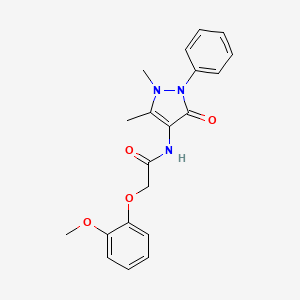![molecular formula C18H21NO2S B5836477 N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836477.png)
N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide, also known as MBTMA, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models. Additionally, N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide has been found to possess antitumor and antiproliferative activities against various cancer cell lines. These properties make N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
Mécanisme D'action
The mechanism of action of N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Furthermore, it has been suggested that N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
Biochemical and Physiological Effects
N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to modulate various biochemical and physiological processes. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. Additionally, N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins. In cancer cells, N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide has been found to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide is a relatively stable and easy-to-handle compound, making it suitable for use in laboratory experiments. It is also readily available and can be synthesized in large quantities. However, the lack of detailed information on its mechanism of action and potential side effects limits its use in preclinical and clinical studies.
Orientations Futures
There are several future directions for research on N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide. Firstly, further studies are needed to elucidate its mechanism of action and potential side effects. Secondly, the development of more potent and selective analogs of N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide could lead to the discovery of new drugs for the treatment of inflammatory diseases and cancer. Finally, the use of N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide in combination with other drugs could enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
In conclusion, N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide is a promising compound with potential applications in medicinal chemistry. Its anti-inflammatory, analgesic, antitumor, and antiproliferative activities make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide involves the reaction of 2-methoxybenzaldehyde and 4-methylbenzyl mercaptan with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain the final compound in high yield and purity.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[(4-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14-7-9-15(10-8-14)12-22-13-18(20)19-11-16-5-3-4-6-17(16)21-2/h3-10H,11-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKOAFKWIYAQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)

![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)

![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)


![3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5836457.png)


